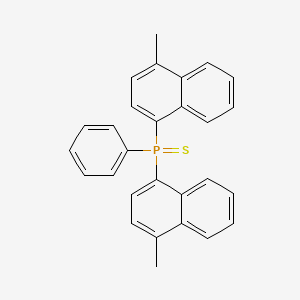
Bis(4-methylnaphthalen-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methylnaphthalen-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane is an organophosphorus compound known for its unique chemical structure and properties. This compound features a phosphane core bonded to two 4-methylnaphthalen-1-yl groups and a phenyl group, with a sulfanylidene substituent. It is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methylnaphthalen-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. The process begins with the preparation of the Grignard reagent from 4-methylnaphthalene and magnesium in anhydrous ether. This reagent is then reacted with chlorophosphine to form the desired phosphane compound. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-methylnaphthalen-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl and naphthyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and organometallic reagents are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphane derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(4-methylnaphthalen-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane is used in a wide range of scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of advanced materials and polymers
Wirkmechanismus
The mechanism of action of bis(4-methylnaphthalen-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s unique structure allows it to interact with specific molecular targets and pathways, enhancing its reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-methylnaphthalen-1-yl)(phenyl)phosphane: Lacks the sulfanylidene substituent.
Bis(4-methylnaphthalen-1-yl)(phenyl)phosphane oxide: Contains an oxygen atom instead of sulfur.
Bis(4-methylnaphthalen-1-yl)(phenyl)phosphane sulfide: Similar structure but different substituents.
Uniqueness
Bis(4-methylnaphthalen-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane is unique due to its sulfanylidene substituent, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific ligand characteristics and catalytic activity .
Eigenschaften
CAS-Nummer |
3135-72-6 |
|---|---|
Molekularformel |
C28H23PS |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
bis(4-methylnaphthalen-1-yl)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C28H23PS/c1-20-16-18-27(25-14-8-6-12-23(20)25)29(30,22-10-4-3-5-11-22)28-19-17-21(2)24-13-7-9-15-26(24)28/h3-19H,1-2H3 |
InChI-Schlüssel |
UKMYDZCXEVWEGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C2=CC=CC=C12)P(=S)(C3=CC=CC=C3)C4=CC=C(C5=CC=CC=C54)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



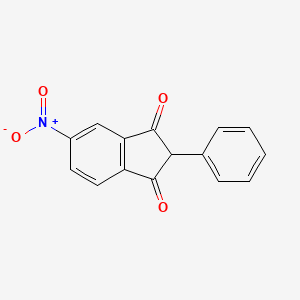
![2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14743652.png)
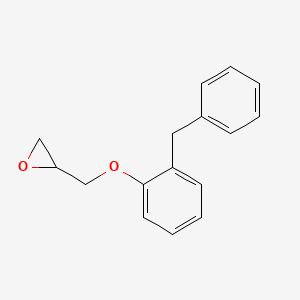
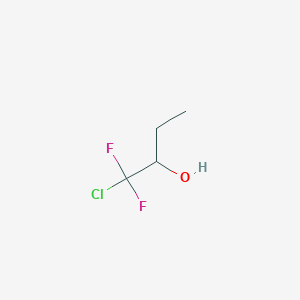
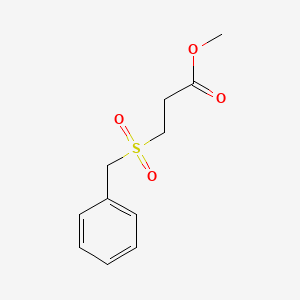

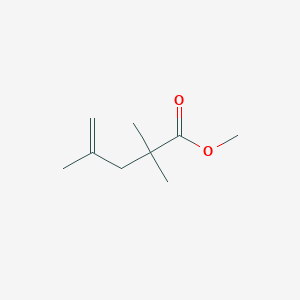
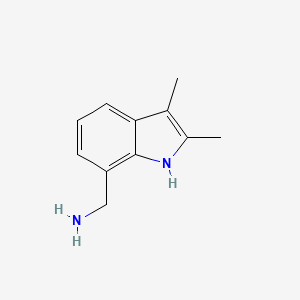

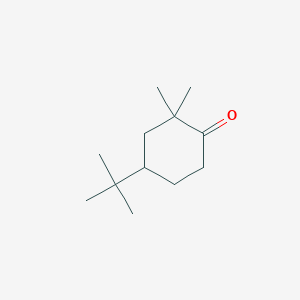
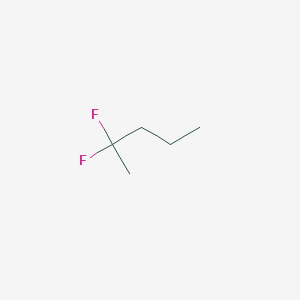
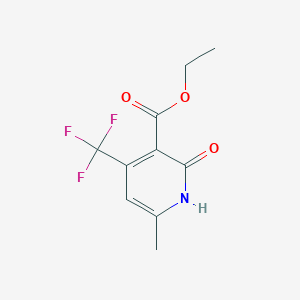
![N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14743714.png)
